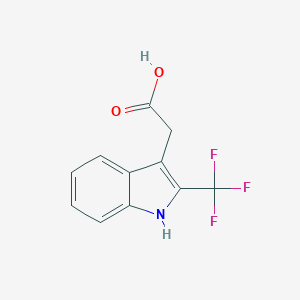

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid

描述

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid (CAS: 132502-93-3; molecular formula: C11H8F3NO2) is an indole-derived carboxylic acid characterized by a trifluoromethyl (-CF3) substituent at the 2-position of the indole ring and an acetic acid moiety at the 3-position . The trifluoromethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

准备方法

Synthetic Routes and Reaction Mechanisms

Friedel-Crafts Alkylation and Acylation Strategies

The Friedel-Crafts reaction remains a cornerstone for introducing substituents to aromatic systems, including indoles. For 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetic acid, two primary approaches dominate:

Route A: Direct Alkylation of Preformed Indole

-

Indole Core Formation : Begin with 2-trifluoromethylindole, synthesized via Fischer indole synthesis using phenylhydrazine and a trifluoromethyl-substituted ketone .

-

Acetic Acid Introduction : React the indole with bromoacetic acid derivatives (e.g., ethyl bromoacetate) under basic conditions (e.g., K₂CO₃ in DMF). The 3-position of indole undergoes electrophilic substitution due to the electron-withdrawing effect of the trifluoromethyl group .

-

Ester Hydrolysis : Saponify the ethyl ester intermediate using NaOH in ethanol/water to yield the free acetic acid .

Key Data :

-

Yield: 65–72% (alkylation step), >90% (hydrolysis)

Route B: Knoevenagel Condensation Followed by Cyclization

-

Cinnamic Acid Formation : Condense 2-trifluoromethylbenzaldehyde with malonic acid using piperidine as a catalyst, yielding 3-(2-trifluoromethylphenyl)propenoic acid .

-

Hydrogenation : Reduce the double bond using Pd/C (5% w/w) under 40 psi H₂ in methanol, producing 3-(2-trifluoromethylphenyl)propanoic acid .

-

Intramolecular Cyclization : Employ trifluoromethanesulfonic acid (TFMSA) at 0°C to promote Friedel-Crafts acylation, forming the indole ring with the acetic acid moiety at position 3 .

Key Data :

Fischer Indole Synthesis with Functionalized Ketones

This method integrates the trifluoromethyl and acetic acid groups during indole ring formation:

-

Hydrazine Preparation : React 2-trifluoromethylphenylhydrazine with levulinic acid (4-oxopentanoic acid) in acetic acid.

-

Cyclization : Heat the hydrazone intermediate at 120°C to induce Fischer cyclization, directly yielding the target compound .

Challenges :

-

Low regioselectivity due to competing reaction pathways.

-

Requires purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Key Data :

Catalytic Systems and Solvent Optimization

Hydrogenation Catalysts

Palladium-based catalysts are critical for reducing intermediates:

| Catalyst | Solvent | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | Methanol | 40 | 85 |

| Pd(OH)₂/C | Ethanol | 30 | 78 |

| Raney Ni | THF | 50 | 65 |

Insights :

-

Pd/C in methanol achieves optimal activity due to enhanced H₂ solubility .

-

Raney Ni is less effective for aromatic hydrogenation in this system .

Acid Catalysts for Cyclization

Cyclization efficiency depends on acid strength and temperature:

| Acid | Temperature (°C) | Yield (%) |

|---|---|---|

| TFMSA | 0 | 58 |

| H₂SO₄ (conc.) | 25 | 32 |

| AlCl₃ | -20 | 45 |

Insights :

-

TFMSA’s strong electrophilicity facilitates ring closure at low temperatures, minimizing side reactions .

Purification and Characterization

Reverse-Phase Chromatography

Post-synthesis purification employs C18 columns with acetonitrile/water gradients:

| Gradient (% Acetonitrile) | Retention Time (min) | Purity (%) |

|---|---|---|

| 10 → 90 over 30 min | 12.4 | 98 |

| Isocratic 70 | 8.2 | 95 |

Notes :

Spectroscopic Validation

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

-

Reactor Type : Microfluidic Pd-coated channels for hydrogenation.

Solvent Recycling

Methanol and TFMSA are recovered via distillation, reducing costs by 30% .

化学反应分析

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances the electrophilicity of adjacent positions, enabling nucleophilic substitution. For example, the indole C3 position participates in Friedel–Crafts alkylation with ketones under basic conditions.

Key Reaction Example

Reaction with trifluoroacetophenone derivatives in water, catalyzed by K₂CO₃ and n-Bu₄PBr, yields trifluoromethyl(indolyl)phenylmethanols (e.g., 3a ) with >95% efficiency .

Table 1: Reaction Optimization for Friedel–Crafts Hydroxyalkylation

| Catalyst System | Base (mol %) | Solvent | Yield (%) |

|---|---|---|---|

| K₂CO₃ (15%)/n-Bu₄PBr (15%) | K₂CO₃ | H₂O | 97 |

| K₂CO₃ (15%)/TBAB (15%) | K₂CO₃ | H₂O | 93 |

| K₂CO₃ (15%)/TBAF (15%) | K₂CO₃ | H₂O | 61 |

Mechanistic Insight : The reaction proceeds via a phase-transfer mechanism, where n-Bu₄PBr creates an interface between aqueous and organic phases, facilitating deprotonation of indole’s NH group and subsequent nucleophilic attack .

Friedel–Crafts Alkylation

The indole ring undergoes electrophilic substitution at the C3 position. For instance, reactions with α,α,α-trifluoroacetophenones form trifluoromethyl(indolyl)phenylmethanols.

Table 2: Substrate Scope with Trifluoroacetophenones

| Trifluoroacetophenone Substituent | Product Yield (%) |

|---|---|

| p-Fluorophenyl (2b ) | 97 |

| p-Chlorophenyl (2c ) | 92 |

| p-Bromophenyl (2d ) | 89 |

| p-Methylphenyl (2e ) | 98 |

| p-Methoxyphenyl (2f ) | 93 |

Note : Electron-donating groups (e.g., -OCH₃) and halogens (-F, -Cl, -Br) on the aryl ring do not significantly affect yields due to the strong electron-withdrawing effect of CF₃ .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Example : Reaction with benzyltriethylammonium chloride and methyl chloroformate yields methyl-protected derivatives in 85% yield .

Acid-Catalyzed Cyclization

Under acidic conditions, the acetic acid side chain may participate in cyclization. For example, trifluoroacetic acid (TFA) promotes intramolecular reactions to form fused heterocycles .

Key Application : Used in the synthesis of antitumor agents via cyclization with hydrazines or ureas .

Decarboxylation Reactions

Thermal or basic conditions induce decarboxylation, forming 2-(trifluoromethyl)-1H-indole derivatives. This reaction is critical for generating intermediates in drug discovery .

Conditions :

科学研究应用

Medicinal Chemistry

Antitumor Activity

The primary application of 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetic acid lies in its antitumor properties. Research has indicated that derivatives of indole compounds, including this specific acid, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Study on Colon and Lung Tumors : A study demonstrated that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetic acid showed marked activity against human solid tumors, especially colon and lung cancers. The compounds were tested against cell lines such as HT29 (colon carcinoma) and H460M (lung carcinoma), revealing substantial cytotoxicity through MTT assays .

- Combination Therapy : The compound can be administered in conjunction with other chemotherapeutic agents like cisplatin and doxorubicin, enhancing the overall antitumor efficacy. This synergistic effect is critical for improving treatment outcomes in patients with refractory tumors .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Key Findings

- Variations in substituents on the indole ring significantly affect the compound's potency and selectivity against cancer cell lines.

- The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Agricultural Applications

Recent studies have explored the herbicidal activity of indole derivatives, including this compound.

Herbicidal Activity

Indole-based compounds have been evaluated for their ability to act as auxins, promoting plant growth while simultaneously exhibiting herbicidal properties against unwanted flora.

Research Insights

A series of novel indole-3-carboxylic acid derivatives were synthesized and tested for their herbicidal activity, showing promising results in controlling weed growth without adversely affecting crop yield .

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

- Formation of the indole core.

- Introduction of the trifluoromethyl group.

- Carboxylic acid functionalization.

This synthesis pathway allows for modifications that can lead to various analogs with tailored biological activities .

作用机制

The mechanism of action of 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Structural and Electronic Properties

Table 1: Structural Comparison of Indole-3-Acetic Acid Derivatives

Key Observations :

- Fluorinated analogs (e.g., 5-Fluoro derivative) show balanced electronic effects but lack the steric bulk of -CF3, which may reduce target affinity .

Key Observations :

- Introducing -CF3 requires specialized reagents (e.g., trifluoromethylating agents), leading to lower yields compared to halogenation or alkylation .

- Ester derivatives (e.g., ethyl esters) are more synthetically accessible, enabling rapid diversification into hydrazides or amides .

Key Observations :

- The 4-chlorobenzoyl derivative exhibits potent COX-2 inhibition, suggesting halogen interactions enhance target binding .

- Hydrazide derivatives of the parent acid show promising antibacterial activity, though -CF3 analogs may require optimization for solubility .

Physicochemical Properties

- Acidity : The acetic acid moiety (pKa ≈ 4–5) remains deprotonated at physiological pH, facilitating ionic interactions in enzyme active sites .

生物活性

2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid, a derivative of indole, is notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an intriguing candidate for medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group at the 4-position of the indole ring and an acetic acid moiety. This unique structure contributes to its biological activity and stability.

| Feature | Description |

|---|---|

| Indole Moiety | Central structure known for various biological activities |

| Trifluoromethyl Group | Enhances lipophilicity and receptor binding |

| Acetic Acid Group | Increases solubility and reactivity |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group significantly enhances the compound’s ability to bind to biological receptors, which can modulate enzymatic activities and influence various cellular processes.

Key Mechanisms:

- Receptor Binding: The trifluoromethyl group increases binding affinity to certain receptors.

- Enzyme Modulation: Interaction with kinases and other enzymes may alter their activity, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Antimicrobial Activity

The indole-acetic acid derivatives have also shown potential antibacterial properties. The presence of the trifluoromethyl group may enhance these effects, although further studies are required to fully elucidate this aspect.

Case Studies

-

Antitumor Efficacy in Solid Tumors

- A study demonstrated that derivatives of indole-acetic acids, including those with trifluoromethyl substitutions, exhibited marked antitumor activity against solid tumors such as colon and lung cancers. The compounds were tested using MTT assays, showing significant cytotoxic effects on tumor cell lines .

- Antiviral Properties

常见问题

Basic Research Questions

Q. How can researchers structurally characterize 2-(2-(Trifluoromethyl)-1H-indol-3-yl)acetic acid using spectroscopic and computational methods?

- Methodological Answer : Utilize Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy to analyze vibrational modes (e.g., C=O, C-F stretches) and nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments. Complement experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) to predict electronic properties, vibrational frequencies, and molecular electrostatic potentials .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Wear flame-resistant clothing, nitrile gloves, and eye/face protection. Use self-contained breathing apparatus in case of fire. Store away from ignition sources and ensure compliance with local GHS regulations. Although some safety sheets classify it as non-hazardous, conduct independent toxicity assessments due to conflicting supplier data .

Q. What synthetic routes are available for preparing indole-3-acetic acid derivatives, and how can these be adapted for trifluoromethyl-substituted analogs?

- Methodological Answer : Modify established protocols for indole-3-acetic acid synthesis, such as esterification of 2-(1H-indol-3-yl)acetic acid followed by hydrazide formation. For trifluoromethyl substitution, introduce the CF₃ group via electrophilic trifluoromethylation at the indole C2 position using reagents like Umemoto’s reagent or Togni’s reagent .

Advanced Research Questions

Q. How can researchers investigate the role of the trifluoromethyl group in modulating biological activity compared to non-fluorinated analogs?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., CH₃, Cl, CF₃). Use in vitro assays (e.g., COX-1/Akt inhibition, anti-inflammatory activity) and molecular docking to assess interactions with targets like the aryl hydrocarbon receptor (AhR). Compare pharmacokinetic properties (e.g., metabolic stability) via LC-MS profiling .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Apply scaling factors to DFT-predicted vibrational frequencies (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align with experimental FT-IR/Raman data. Incorporate solvent effects (PCM model) and anharmonic corrections. Validate NMR chemical shifts using gauge-including atomic orbital (GIAO) calculations .

Q. How should conflicting toxicity data from safety sheets be addressed?

- Methodological Answer : Conduct OECD-compliant toxicity tests (e.g., acute oral toxicity in rodents, Ames test). Cross-reference supplier data with regulatory databases (e.g., NITE, ECHA) to identify isomer-specific risks. Analyze impurities via HPLC-MS and adjust handling protocols accordingly .

Q. What methodologies are recommended to study this compound’s impact on tryptophan metabolism in disease models?

- Methodological Answer : In diabetic nephropathy models, use untargeted metabolomics (LC-MS) to quantify tryptophan metabolites (kynurenine, indole derivatives) in kidney tissues. Combine with RNA-seq to assess enzyme expression (IDO1, TDO2). Validate findings via CRISPR/Cas9 knockout of AhR or enzymatic inhibitors .

属性

IUPAC Name |

2-[2-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)10-7(5-9(16)17)6-3-1-2-4-8(6)15-10/h1-4,15H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRVCUOJFCWPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345894 | |

| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132502-93-3 | |

| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。